Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes, thereby inhibiting their function .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where the thiazole derivative is reacted with acetic anhydride in the presence of a base.
Attachment of the Phenoxy Groups: The phenoxy groups are introduced via nucleophilic substitution reactions, where the thiazole derivative is reacted with p-tolyloxyphenol in the presence of a suitable base.
Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole ring positions, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and acetamido groups enhances its potential for diverse applications, setting it apart from other thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(4-methylphenoxy)phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-27-21(26)12-16-14-30-22(23-16)24-20(25)13-28-17-8-10-19(11-9-17)29-18-6-4-15(2)5-7-18/h4-11,14H,3,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBMMRXTUPRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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